![molecular formula C14H14N6O3 B2877556 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-15-6](/img/structure/B2877556.png)
1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative, and its molecular formula is C16H14N6O3.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by El-ziaty et al. (2016) detailed the synthesis of novel pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, demonstrating their potent antimicrobial activity. The compounds, including derivatives of 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, were synthesized and showed significant efficacy against various pathogens (El-ziaty et al., 2016). Similarly, Şener et al. (2017) synthesized a series of diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which exhibited notable antimicrobial and radical scavenging activities, highlighting the versatile potential of these compounds in developing new antimicrobial agents (Şener et al., 2017).
Antiviral Evaluation
Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives starting from a related compound and tested them for antiviral activity against Herpes Simplex Virus type-1 (HSV-1). This study suggests the potential of these compounds in antiviral therapies (Shamroukh et al., 2007).
Anticancer Activity
The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity has been documented by Abdellatif et al. (2014), who synthesized a series of compounds and evaluated their efficacy against the MCF-7 human breast adenocarcinoma cell line. Their findings indicate some derivatives, particularly those with nitrobenzylideneamino substitution, showed promising inhibitory activity, suggesting a potential avenue for anticancer drug development (Abdellatif et al., 2014).
properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23/h1-4,7,9H,5-6,8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLNUBKCBPTWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
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